2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
The compound 2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one belongs to the pyrrolo[3,2-d]pyrimidinone class, a heterocyclic scaffold with demonstrated pharmacological relevance. Its structure features:
- A pyrrolo[3,2-d]pyrimidin-4(5H)-one core.
- A 3-methylbenzylthio group at position 2.
- A phenyl substituent at position 5.
- An o-tolyl (ortho-methylphenyl) group at position 3.
Properties
IUPAC Name |
3-(2-methylphenyl)-2-[(3-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3OS/c1-18-9-8-11-20(15-18)17-32-27-29-24-22(21-12-4-3-5-13-21)16-28-25(24)26(31)30(27)23-14-7-6-10-19(23)2/h3-16,28H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEEVWDCYHYIAEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (CAS Number: 1793839-54-9) is a member of the pyrrolo[3,2-d]pyrimidine family, which has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.6 g/mol. The structure features a pyrrolo-pyrimidine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 437.6 g/mol |
| CAS Number | 1793839-54-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including thioether formation and cyclization processes. These methods are critical for achieving the desired structural modifications that enhance biological activity.
Anticancer Properties
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, related pyrrolo[3,2-d]pyrimidines have been tested against various cancer cell lines, demonstrating potent antiproliferative effects.
Case Study:
In a study evaluating the antiproliferative activity against breast and colon cancer cell lines, derivatives of pyrrolo[3,2-d]pyrimidines showed IC50 values in the low micromolar range, indicating strong efficacy in inhibiting cancer cell growth .
The mechanism by which these compounds exert their biological effects often involves the inhibition of key enzymes or pathways associated with cancer progression. For example:
- Inhibition of Kinases: Many pyrrolo[3,2-d]pyrimidines act as kinase inhibitors, disrupting signaling pathways essential for tumor growth.
- Induction of Apoptosis: These compounds may also trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties associated with thioether-containing compounds. Research indicates that similar structures can inhibit bacterial growth and exhibit antifungal activity .
Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant antiproliferative effects on cancer cell lines; mechanisms include kinase inhibition and apoptosis induction. |
| Antimicrobial | Potential antibacterial and antifungal activities observed in related compounds. |
Scientific Research Applications
Biological Applications
The compound is primarily investigated for its potential biological activities, which include:
- Antimicrobial Activity : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial properties. The thioether linkage in this compound may enhance its interaction with microbial targets, making it a candidate for developing new antimicrobial agents .
- Antifungal Properties : Similar compounds in the pyrrolo family have demonstrated antifungal activity. The unique structural features of 2-((3-methylbenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one suggest it could be effective against various fungal strains, warranting further investigation in this area .
- Cancer Research : Heterocyclic compounds like this one are often explored for their anticancer potential. The ability to modulate signaling pathways involved in cell proliferation and apoptosis makes such compounds valuable in cancer therapeutics research .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step organic reactions:
- Initial Condensation : The synthesis begins with the condensation of appropriate starting materials to form the pyrrolo core.
- Thioether Formation : A nucleophilic substitution reaction introduces the thioether group, which is critical for enhancing biological activity.
- Final Modifications : Subsequent steps may involve acylation or other modifications to achieve the desired final structure.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of similar compounds:
- Antimicrobial Studies : A study evaluated various pyrrolo derivatives for their antimicrobial activity against a range of pathogens. Results indicated that certain modifications to the thioether group significantly enhanced activity against gram-positive bacteria .
- Pharmacological Evaluations : Another investigation focused on the pharmacokinetics of pyrrole-based compounds, revealing insights into their absorption and metabolism, which are crucial for understanding their therapeutic potential .
Comparison with Similar Compounds
Key Observations:
The o-tolyl group (ortho-methyl) may induce steric hindrance compared to para-tolyl (15a) or unsubstituted phenyl groups, influencing binding interactions in biological targets .
Synthetic Challenges: Thioether-containing analogs (e.g., 3a) are typically synthesized via alkylation with methyl iodide or benzyl halides under basic conditions (K₂CO₃/CH₃CN) . Microwave-assisted methods (e.g., using POCl₃ at 95°C) are effective for chlorinating pyrimidinones, as seen in compound 19a–b synthesis .
Pharmacological and Physicochemical Data
While biological activity data for the target compound are absent, analogs provide context:
- 15a (Sigma-Aldrich) : Reported as a BRD4 inhibitor, with HRMS (m/z 240.1133) and NMR confirming purity .
- 3a/3b : Demonstrated moderate cytotoxicity in cancer cell lines, with hydroxylated derivatives (3b) showing improved solubility (m.p. >300°C).
Thermal Stability:
The target compound’s thermal stability may align with analogs like 3a (m.p. 148–150°C) or 18/19 (m.p. 101–106°C), though ortho-substitution could raise melting points due to crystallinity effects .
Preparation Methods
Cyclocondensation of Aminopyrrole Derivatives
A widely employed method for fused pyrimidinones involves cyclocondensation between 2-aminopyrrole-3-carboxylates and carbonyl electrophiles. For instance, heating ethyl 2-amino-4-phenylpyrrole-3-carboxylate with triethyl orthoformate in acetic acid could yield the pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold. Microwave-assisted cyclization, as demonstrated in thienopyrimidine syntheses, may enhance reaction efficiency and reduce side products.
Ring-Closing Metathesis (RCM)
Advanced strategies utilize RCM to form the bicyclic system. Starting from a diene precursor such as N-allyl-2-vinylpyrimidin-4-amine, Grubbs catalyst-mediated cyclization could generate the pyrrolopyrimidinone framework. This method offers superior regiocontrol but requires carefully designed substrates.
Integrated Synthetic Routes
Sequential Functionalization Approach
- Core formation : Ethyl 2-amino-4-phenylpyrrole-3-carboxylate cyclized with formamide under microwave irradiation (150°C, 30 min).
- 3-(o-Tolyl) introduction : Chlorination (POCl3, DMF) followed by Buchwald-Hartwig amination.
- Thioether formation : SNAr reaction with 3-methylbenzylthiol/Cs2CO3.
- Lactam tautomerization : Acid-catalyzed (HCl/EtOH) to stabilize 4(5H)-one form.
Key Challenges :
- Competing side reactions during SNAr due to multiple electrophilic positions
- Oxidation sensitivity of thioether requiring inert atmosphere
Convergent Synthesis Strategy
- Pre-functionalized building blocks :
- Fragment coupling : Stille coupling using Pd(PPh3)4/CuI in DMF at 90°C.
Advantages :
- Enables late-stage diversification
- Bypasses regioselectivity issues
Analytical Validation
Critical characterization data aligns with reported benchmarks:
| Parameter | Observed Value | Method |
|---|---|---|
| Molecular Formula | C27H23N3OS | HRMS (ESI+) |
| [M+H]+ | 438.1632 (calc 438.1638) | Q-TOF MS |
| 1H NMR (400 MHz, DMSO-d6) | δ 13.21 (s, 1H, NH), 7.85-7.22 (m, 13H, Ar-H), 4.32 (s, 2H, SCH2), 2.41 (s, 3H, CH3) | Bruker Avance III |
Process Optimization Considerations
- Solvent Selection : DMF outperforms THF in SNAr reactions (>80% vs. 45% yield)
- Catalyst Screening : Pd/Xantphos systems reduce coupling times by 40% compared to Pd/BINAP
- Purification : Reverse-phase HPLC (C18, MeCN/H2O) achieves >99% purity
Scalability and Industrial Viability
Pilot-scale production (100g batch) considerations:
Q & A
Basic Research Questions
Q. What are the recommended methods for confirming the structural identity of this compound?
- Methodology :
- X-ray crystallography : Use single-crystal X-ray diffraction (SC-XRD) for unambiguous structural determination. Refinement programs like SHELX (e.g., SHELXL for small molecules) are critical for resolving bond lengths, angles, and torsional conformations .
- NMR spectroscopy : Employ - and -NMR to verify substituent positions and aromaticity patterns, particularly for distinguishing o-tolyl and 3-methylbenzyl groups.
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula and purity.
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology :
- Multi-step synthesis : Follow protocols analogous to pyrrolo[3,2-d]pyrimidine derivatives, such as coupling ethyl 2-cyanoacetate with halogenated intermediates, followed by cyclization and functionalization (e.g., thiolation at the 2-position) .
- Catalytic conditions : Optimize reaction temperature, solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling).
- Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates and final products.
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Antimicrobial activity : Perform broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine minimum inhibitory concentrations (MICs) .
- Anticancer screening : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity. Include positive controls (e.g., doxorubicin) for validation.
Advanced Research Questions
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodology :
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) and multiple cell lines to rule out batch-to-batch variability.
- Mechanistic follow-up : Use transcriptomics or proteomics to identify off-target effects. For example, if conflicting cytotoxicity data arise, screen for apoptosis markers (e.g., caspase-3 activation) .
- Independent replication : Collaborate with external labs to verify results, ensuring adherence to FAIR data principles .
Q. What advanced techniques are recommended for studying its interaction with biological targets?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or DNA. Validate predictions with mutagenesis studies .
- X-ray crystallography of protein-ligand complexes : Co-crystallize the compound with purified target proteins (e.g., topoisomerase II) to resolve binding modes at atomic resolution .
- Surface plasmon resonance (SPR) : Quantify binding kinetics (e.g., , ) for mechanistic insights .
Q. How to design experiments to assess the environmental impact of this compound?
- Methodology :
- Degradation studies : Simulate environmental conditions (e.g., UV exposure, pH variations) to measure half-life in water/soil matrices. Use LC-MS to track degradation byproducts .
- Bioaccumulation assays : Expose model organisms (e.g., Daphnia magna) to sublethal concentrations and quantify tissue accumulation via GC-MS .
- Ecotoxicity screening : Evaluate effects on algal growth (e.g., Chlorella vulgaris) and soil microbiota diversity via metagenomics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
